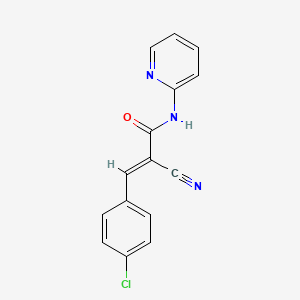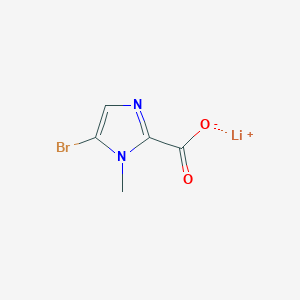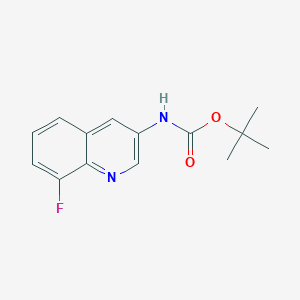
1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as MTMU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is not yet fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis. 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In addition, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth and metastasis. In neurons, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea protects against oxidative stress and prevents neuronal death, leading to neuroprotection. In addition, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its simple synthesis method, high purity, and stability. However, one of the limitations of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea. One area of research is the development of more efficient synthesis methods to increase the yield and purity of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea. Another area of research is the investigation of the potential of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammation. In addition, the mechanism of action of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea needs to be further elucidated to fully understand its potential applications. Finally, the development of more water-soluble derivatives of 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea could improve its efficacy in certain experiments.
Méthodes De Synthèse
1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(4-methoxyphenethyl)amine with 1-(4-methoxyphenyl)-1H-tetrazol-5-yl-methyl isocyanate in the presence of a base. The product obtained is then treated with hydrochloric acid to form the final product, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea.
Applications De Recherche Scientifique
1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential applications in various areas such as cancer therapy, neuroprotection, and inflammation. In cancer therapy, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has been shown to protect neurons from oxidative stress and prevent neuronal death. Inflammation is also an area where 1-(4-methoxyphenethyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea has shown potential, as it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-16-7-3-14(4-8-16)11-12-20-19(26)21-13-18-22-23-24-25(18)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGOAMOQDFAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-((4-oxospiro[chroman-2,3'-pyrrolidin]-1'-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2907983.png)
![tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate](/img/structure/B2907985.png)

![2-(4-fluorobenzoyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2907988.png)



![1-(Adamantan-1-yloxy)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2907995.png)

![6-Bromo-3-chlorobenzo[b]thiophene-2-carbohydrazide](/img/structure/B2908000.png)
